Product packaging for 3-[(Oxetan-3-yl)amino]propan-1-ol(Cat. No.:CAS No. 1342861-44-2)

3-[(Oxetan-3-yl)amino]propan-1-ol

Cat. No.: B2911563
CAS No.: 1342861-44-2
M. Wt: 131.175
InChI Key: DFKLSCWEZOSLMI-UHFFFAOYSA-N
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Description

Structural Context within Oxetane-Containing Amino Alcohol Frameworks

The structure of 3-[(Oxetan-3-yl)amino]propan-1-ol incorporates two key functional groups: a secondary amine linking an oxetane (B1205548) ring to a propanol (B110389) chain. The molecule is defined by a four-membered ether ring, known as an oxetane, attached at the 3-position to the nitrogen atom of an aminopropanol (B1366323) backbone.

This places the compound within the broader class of oxetane-containing amino alcohols. The oxetane ring is a strained cyclic ether, a feature that imparts unique chemical reactivity and conformational properties. acs.org The amino alcohol portion consists of a three-carbon chain with a terminal hydroxyl (-OH) group and a secondary amine (-NH-) group. The nitrogen atom serves as a bridge between the cyclic oxetane motif and the linear alcohol motif. The synthesis of such molecules often involves the reaction of a precursor like oxetan-3-one with an appropriate amino alcohol or through multi-step sequences involving ring-opening or cyclization strategies. nih.govresearchgate.net

Academic Significance and Research Relevance of Oxetane and Amino Alcohol Motifs in Organic Synthesis

The academic interest in molecules like this compound stems from the proven utility of its core components in various fields, particularly medicinal chemistry.

The Oxetane Motif: The four-membered oxetane ring has gained significant attention as a valuable building block in drug discovery. acs.org Its incorporation into molecules can lead to profound and beneficial changes in physicochemical properties. researchgate.net Researchers have increasingly used the oxetane motif as a bioisostere—a substituent that can replace other chemical groups to improve biological activity or other properties.

Key advantages of incorporating oxetane rings include:

Improved Solubility: Replacing common groups like gem-dimethyl or carbonyl functionalities with an oxetane can enhance a molecule's aqueous solubility. researchgate.net

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other groups, which can prolong the active life of a drug candidate. researchgate.net

Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. researchgate.net

Synthetic Handle: The strain in the small ring allows it to be opened by various nucleophiles, making it a useful intermediate for synthesizing more complex molecules. acs.org

The synthesis of oxetane-containing compounds has been an active area of research, with numerous methodologies developed to create these valuable structures. acs.orgacs.orgorganic-chemistry.org Precursors like oxetan-3-one are particularly important starting materials for introducing the oxetane ring into a wider variety of molecules. nih.govwikipedia.org

The Amino Alcohol Motif: The 1,3-amino alcohol motif is a prevalent structural feature in a vast number of biologically active compounds and is a critical synthon in organic synthesis. This structural unit is found in natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. The presence of both a basic nitrogen atom and a hydrogen-bonding alcohol group allows for diverse molecular interactions, which are often key to a compound's biological function. The synthesis of specific stereoisomers of amino alcohols is a major focus in synthetic chemistry, as the three-dimensional arrangement of the amine and alcohol groups is often critical for their activity. researchgate.net

The combination of the desirable properties of the oxetane ring with the versatile functionality of the amino alcohol chain makes this compound a promising, albeit under-explored, building block for the creation of novel chemical entities with potential applications in materials science and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B2911563 3-[(Oxetan-3-yl)amino]propan-1-ol CAS No. 1342861-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxetan-3-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-2-7-6-4-9-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKLSCWEZOSLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342861-44-2
Record name 3-[(oxetan-3-yl)amino]propan-1-ol
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Chemical Reactivity and Transformation Pathways of 3 Oxetan 3 Yl Amino Propan 1 Ol

Reactions Involving the Oxetane (B1205548) Ring

The four-membered oxetane ring is a key structural feature that governs a significant portion of the reactivity of 3-[(oxetan-3-yl)amino]propan-1-ol. Its inherent ring strain, which is considerable at approximately 106 kJ/mol, makes it susceptible to reactions that relieve this strain, primarily through ring-opening. researchgate.net However, the substitution pattern on the oxetane ring can significantly influence its stability and reactivity.

Ring-Opening Reactions and Mechanistic Investigations

The ring-opening of oxetanes is a well-documented transformation that can be initiated by either electrophilic activation or nucleophilic attack. researchgate.net In the case of this compound, both pathways are plausible, and the reaction conditions dictate the outcome.

Under acidic conditions, the oxetane oxygen can be protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack at one of the ring carbons, leading to ring cleavage. The regioselectivity of this attack is influenced by both steric and electronic factors. Theoretical studies have shown that the transition state for oxetane ring-opening has a higher activation energy compared to the analogous oxirane, making the reaction less facile. researchgate.net The presence of an internal nucleophile, such as the hydroxyl or amino group in this compound, can lead to intramolecular ring-opening, especially under acidic conditions. nih.gov

Nucleophilic ring-opening can also occur directly, particularly with strong nucleophiles. However, 3,3-disubstituted oxetanes, a class to which the core of the title compound belongs, generally exhibit greater stability towards external nucleophiles due to steric hindrance. nih.gov Despite this, reactions with potent nucleophiles can still proceed. For instance, cobalt-catalyzed ring-opening of 3-substituted oxetanes with trimethylsilyl (B98337) bromide (TMSBr) has been shown to proceed via an SN2 mechanism, generating a γ-bromohydrin derivative. nih.gov

Recent research has also explored enantioselective ring-opening reactions. Chiral squaramide catalysts have been successfully employed for the addition of TMSBr to 3-substituted oxetanes, affording protected 1,3-bromohydrins with high enantioselectivity. nih.gov These studies highlight the potential for stereocontrolled transformations of the oxetane ring.

Reaction TypeReagents and ConditionsProduct TypeReference(s)
Acid-Catalyzed Ring OpeningProtic or Lewis AcidsDiols, Haloalcohols researchgate.net
Nucleophilic Ring OpeningStrong Nucleophiles (e.g., organometallics, hydrides)Substituted Propanols researchgate.netnih.gov
Cobalt-Catalyzed Ring OpeningTMSBr, Co(I) catalystγ-bromohydrin silyl (B83357) ethers nih.gov
Enantioselective Ring OpeningTMSBr, Chiral Squaramide CatalystEnantioenriched 1,3-bromohydrins nih.gov

Nucleophilic and Electrophilic Transformations at the Oxetane Core

The oxetane ring in this compound can act as an electrophile, particularly after activation. The carbon atoms of the ring are susceptible to attack by nucleophiles, leading to substitution reactions that may or may not involve ring opening. For instance, the reaction of 3-mesyloxyoxetanes with nucleophiles like azide (B81097) or bromide anions can proceed via nucleophilic substitution.

Conversely, the molecule can exhibit amphoteric reactivity. The amino group can act as a nucleophile, while the oxetane ring serves as an electrophilic partner. This dual reactivity is particularly evident in annulation reactions.

The stability of the 3,3-disubstituted oxetane core is a significant factor in its synthetic utility. A comprehensive study on the tolerance of this core to various reaction conditions demonstrated its robustness towards many standard transformations, including some oxidations, reductions, and C-C bond-forming reactions, when conditions are carefully controlled. However, strong acids generally lead to ring-opening.

Ring Expansion Reactions to Saturated Heterocycles

The strained nature of the oxetane ring makes it a suitable precursor for ring expansion reactions to form larger, more stable heterocyclic systems. These transformations often involve the formal insertion of one or more atoms into the ring. For example, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of amino acid precursors, highlighting a pathway to seven-membered rings. nih.gov While not a direct ring expansion of a pre-formed oxetane, it demonstrates the utility of related structures in accessing larger heterocycles. More direct examples include the reaction of oxetanes with diazo compounds, which can lead to the formation of five-membered rings, and palladium-catalyzed (6+6) annulation of vinyl oxetanes to form 12-membered heterocycles. nih.gov The synthesis of 1,4-oxazepanes and related structures is an area of interest for medicinal chemistry. nih.govresearchgate.net

Starting MaterialReagents/ConditionsProduct HeterocycleReference(s)
N-acyl amino acidsCyclization promoters1,4-Oxazepane-2,5-diones nih.gov
OxetanesDiazo compoundsTetrahydrofurans nih.gov
Vinyl oxetanesPd catalyst, 6-membered heterocycles12-membered heterocycles nih.gov

Reactivity of the Amino Group

The secondary amino group in this compound is a key site for a variety of chemical transformations, including acylation, amidation, and reductive amination. These reactions allow for the elaboration of the side chain and the introduction of diverse functionalities.

Amidation and Acylation Reactions

The secondary amine is readily acylated or amidated using standard coupling reagents. Amidation of amino alcohols has been methodologically examined, with the reactivity being influenced by the structural factors of the amino alcohol. rsc.org The synthesis of amides from amino acids can be achieved using Lewis acid catalysts, which may be relevant for derivatives of the title compound. nih.gov The acylation of the amino group in similar systems, such as 3-aminooxetanes, is a common transformation. For instance, N-acylsulfonamides can be prepared from the corresponding amines. digitellinc.com The oxetane ring is generally stable under many amidation and acylation conditions, provided that strong acids are avoided. ethz.ch

ReactionReagentsProductReference(s)
AmidationCarboxylic acid, Coupling agentAmide rsc.orgnih.gov
AcylationAcyl chloride, BaseAmide
SulfonylationSulfonyl chloride, BaseSulfonamide digitellinc.com

Reductive Amination Pathways

Reductive amination represents a key synthetic route for the formation of the N-(oxetan-3-yl) bond in the title compound and for further functionalization. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ. The synthesis of this compound itself can be envisioned through the reductive amination of oxetan-3-one with 3-aminopropan-1-ol. nih.gov The use of oxetan-3-one in reductive amination reactions is a common strategy for introducing the oxetane motif. nih.gov Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for imines over carbonyls. whiterose.ac.uk Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high enantioselectivity.

Annulation Reactions via Amphoteric Reactivity (e.g., 3-aminooxetanes in [3+2] annulations)

The class of 3-aminooxetanes, to which this compound belongs, has been identified as a valuable family of 1,3-amphoteric molecules. nih.govrsc.org This dual reactivity, characterized by the presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom (at the C2 or C4 position of the oxetane ring), enables their participation in a variety of intermolecular [3+2] annulation reactions. These reactions serve as a powerful tool for the convergent synthesis of diverse five-membered heterocyclic systems. nih.govrsc.org

The amphoteric nature of 3-aminooxetanes allows them to react with various polarized π-systems. The driving force for these transformations is often the release of ring strain from the four-membered oxetane ring. researchgate.net For instance, 3-aminooxetanes can undergo formal [3+2] cycloadditions with heterocumulenes like isothiocyanates, carbon disulfide (CS₂), isocyanates, and carbon dioxide (CO₂). rsc.orgrsc.org

The reaction with isothiocyanates and CS₂ often proceeds spontaneously at room temperature without the need for a catalyst, highlighting the inherent reactivity of the system. rsc.org In contrast, reactions with less reactive partners, such as isocyanates, typically require catalysis by a Lewis acid to activate the oxetane unit. rsc.org Studies have shown that while many common Lewis acids are ineffective, stronger ones like Sc(OTf)₃, In(OTf)₃, and even the more economical FeCl₃ can efficiently promote the annulation to yield iminooxazolidines. rsc.org

The annulation with CO₂, a relatively inert substrate, presents a greater challenge. While some Lewis acids show catalytic activity, a more effective approach involves the use of an organic base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the stronger base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for less reactive substrates. rsc.orgrsc.org This base-catalyzed pathway operates through a different activation mode, activating the CO₂ rather than the oxetane. rsc.org These reactions provide efficient access to valuable oxazolidinone structures. rsc.org

A notable extension of this reactivity is the BF₃·Et₂O promoted [3+2] annulation with 1,3,5-triazinanes, which serve as imine surrogates. This transformation provides a facile route to imidazolidine (B613845) derivatives, driven by the thermodynamic favorability of the oxetane ring-opening. researchgate.net

Table 1: Examples of [3+2] Annulation Reactions with 3-Aminooxetanes

Reactant 1 (Aminooxetane) Reactant 2 Catalyst/Conditions Product Type Yield (%) Reference
N-Benzyl-3-aminooxetane Phenyl isothiocyanate DCM, rt, 3h Iminothiazolidine 99 rsc.org
N-Benzyl-3-aminooxetane Carbon Disulfide DCM, rt, 36h Mercaptothiazolidine 99 rsc.org
N-Benzyl-3-aminooxetane Phenyl isocyanate FeCl₃ (1 mol%), Toluene, 100°C Iminooxazolidine 89 rsc.org
N-Benzyl-3-aminooxetane Carbon Dioxide (1 atm) DBU (10 mol%), MeCN, 80°C Oxazolidinone 85 rsc.org
N-Benzyl-3-aminooxetane 1,3,5-Tri-p-tolyl-1,3,5-triazinane BF₃·Et₂O, DCM, 0°C to rt Imidazolidine 96 researchgate.net

Transformations of the Hydroxyl Group

The primary alcohol functionality in this compound offers a synthetic handle for further molecular elaboration through various classical alcohol transformations.

Etherification and Esterification Reactions

The hydroxyl group can be converted to an ether or an ester, although reaction conditions must be chosen carefully to avoid side reactions involving the amine or the oxetane ring.

Etherification: Etherification of N-heterocyclic propanol (B110389) derivatives can be achieved under various conditions. For instance, Brønsted acid catalysis has been used for the synthesis of 3,3-disubstituted oxetane-ethers from the corresponding oxetanols and various alcohols. rsc.org This method avoids the use of strong bases and alkylating agents that could potentially react with the secondary amine. rsc.org

Esterification: Esterification of amino alcohols is a well-established transformation. For tertiary amino alcohols, direct esterification with carboxylic acids can be performed in a high-boiling inert solvent like xylene, where the water formed is continuously removed. google.com For a molecule like this compound containing a secondary amine, protection of the amine group (e.g., as a Boc-carbamate) might be necessary before esterification to prevent competing N-acylation. Alternatively, coupling reagents can facilitate rapid and mild esterification. For example, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as an efficient coupling reagent for the rapid synthesis of esters from a wide range of alcohols and carboxylic acids, including those with heterocyclic moieties. nih.gov

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of the propanol side chain can be oxidized to the corresponding aldehyde or carboxylic acid. However, the presence of the secondary amine and the oxetane ring requires the use of mild and selective oxidizing agents to prevent over-oxidation or ring-opening. For the oxidation of hydroxymethyl-substituted oxetanes to aldehydes, reagents like Dess-Martin periodinane (DMP) have been shown to be effective, especially when an adjacent N-Boc protecting group is present. For oxidation to carboxylic acids, a radical pathway using TEMPO with a co-oxidant like PIDA can be employed, though it may lead to some decomposition. More robust conditions, such as using KMnO₄, have been successful for certain alkyl-substituted oxetanes without causing ring-opening. N-Heterocyclic carbene (NHC) catalyzed oxidation of unactivated aldehydes to esters using manganese(IV) oxide is another mild method that could be adapted for a two-step oxidation/esterification sequence. organic-chemistry.org Palladium-NHC complexes have also been shown to be efficient catalysts for the aerobic oxidation of a wide range of alcohols. rsc.org

Reduction: The term "reduction" in the context of the hydroxyl group typically refers to its removal (deoxygenation). This is a challenging transformation for a simple aliphatic alcohol. More relevant to this scaffold is the reduction of other functional groups in the presence of the hydroxyl group. For instance, if the propanol side chain were modified to contain a ketone, its reduction to a secondary alcohol could be achieved using standard reducing agents like sodium borohydride. google.com The stability of the oxetane ring under such reductive conditions is generally good.

Stability and Compatibility of the Oxetane-Amino Alcohol Motif with Diverse Reaction Conditions (Acidic, Basic, Oxidative)

The utility of this compound as a building block in organic synthesis is critically dependent on the stability of its core structure under various reaction conditions.

Acidic Conditions: The oxetane ring is susceptible to ring-opening under acidic conditions, which is a key limitation in its synthetic applications. nih.gov The stability is highly dependent on the substitution pattern of the oxetane. nih.gov While 3,3-disubstituted oxetanes are generally more stable, the presence of an internal nucleophile, such as the amine or alcohol in the this compound structure, can facilitate intramolecular ring-opening, especially under acidic catalysis. nih.gov For example, attempts to perform esterification of an oxetane-carboxylic acid using an alcohol in the presence of HCl led to decomposition. However, many oxetane-containing compounds show stability in aqueous buffers across a pH range of 1-10. acs.org

Basic Conditions: The oxetane ring generally exhibits good stability under basic conditions. doi.org For instance, ester hydrolysis of oxetane-containing esters is typically performed under basic conditions to avoid acid-catalyzed ring-opening. Oxetane ethers have also demonstrated excellent stability under basic conditions, proving more robust than analogous esters. rsc.org

Oxidative Conditions: The compatibility of the oxetane ring with oxidative reagents is substrate-specific. Mild oxidizing agents like Dess-Martin periodinane (DMP) and PCC are well-tolerated. Radical oxidation conditions using TEMPO are also viable, although some decomposition may occur. More forceful oxidants like KMnO₄ have been used successfully with certain oxetane substrates. However, reagents like performic acid are not compatible and can lead to ring-opening. thieme-connect.de

Table 2: Stability Profile of the Oxetane Motif under Various Conditions

Condition Type Reagent/Condition Observation Reference
Acidic HCl Decomposition, ring-opening
Acidic Aqueous buffer pH 1-10 High stability acs.org
Basic Hunig's base Stable
Basic NaOH/H₂O (for hydrolysis) Stable, preferred over acidic hydrolysis
Oxidative Dess-Martin periodinane (DMP) Stable, efficient for alcohol oxidation
Oxidative TEMPO/PIDA Generally stable, some decomposition possible
Oxidative KMnO₄ Stable for certain substrates
Reductive NaBH₄ Stable google.com
Reductive LiAlH₄ Potential for decomposition at >0 °C

Role As a Synthetic Building Block and Precursor in Organic Chemistry

A Gateway to Complex Heterocyclic Scaffolds

The inherent 1,3-amino alcohol motif within 3-[(oxetan-3-yl)amino]propan-1-ol makes it an ideal starting material for the synthesis of various saturated and partially unsaturated heterocyclic systems through intramolecular cyclization strategies.

1,4-Oxazepanes: The synthesis of 1,4-oxazepanes, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms in a 1,4-relationship, can be envisioned starting from this compound. A common strategy for the formation of the 1,4-oxazepane (B1358080) core involves the cyclization of N-substituted 3-amino-1-propanol derivatives. For instance, the secondary amine of this compound could be alkylated with a suitable electrophile containing a leaving group, followed by an intramolecular Williamson ether synthesis where the alkoxide, generated from the primary alcohol, displaces the leaving group to form the seven-membered ring. The specific reaction conditions would be crucial to favor the desired 7-endo-tet cyclization.

Benzo[e]diazepines: This class of compounds, which features a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, is of significant interest in medicinal chemistry. The synthesis of substituted benzo[e]diazepin-2-ones has been achieved through the intramolecular C-N bond coupling and ring-opening of azetidines. While not a direct application of this compound, this strategy highlights the utility of strained rings in constructing such bicyclic systems. A plausible, albeit speculative, route could involve the reaction of this compound with an appropriately substituted 2-fluorobenzonitrile. The secondary amine could displace the fluorine via nucleophilic aromatic substitution. Subsequent chemical modifications of the propanol (B110389) and cyano groups could then set the stage for an intramolecular cyclization to form the diazepine ring, with the oxetane (B1205548) moiety serving as a key substituent.

1,3-Oxazinan-2-ones: The 1,3-oxazinan-2-one (B31196) skeleton is a valuable pharmacophore found in numerous biologically active molecules. The synthesis of these heterocycles often involves the cyclization of 1,3-amino alcohols with a carbonyl source, such as phosgene, triphosgene, or a dialkyl carbonate. In this context, this compound is an ideal precursor. The reaction would proceed via the formation of a carbamate (B1207046) intermediate, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group on the carbonyl moiety to furnish the six-membered ring. A high-yielding synthesis of 1,3-oxazinan-2-ones has been reported from 3-amino-1-propanols and ethylene (B1197577) carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This methodology could likely be adapted for the synthesis of 3-(oxetan-3-yl)-1,3-oxazinan-2-one.

Heterocyclic ScaffoldGeneral Synthetic Strategy from 1,3-Amino AlcoholsPotential Application of this compound
1,4-Oxazepanes Intramolecular cyclization of N-substituted 3-amino-1-propanolsAlkylation of the secondary amine followed by intramolecular Williamson ether synthesis.
Benzo[e]diazepines Multi-step synthesis involving formation of an N-aryl-1,3-diamine precursor followed by cyclizationReaction with a substituted benzene derivative followed by functional group manipulation and cyclization.
1,3-Oxazinan-2-ones Reaction with a carbonylating agent (e.g., phosgene, ethylene carbonate)Direct cyclization with a suitable carbonyl source to form the corresponding N-oxetanyl-1,3-oxazinan-2-one.

Expanding Chemical Space with Functionalized Oxetane Derivatives

The oxetane ring is a highly sought-after motif in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while also providing a three-dimensional structural element. The functional handles present in this compound provide multiple avenues for the synthesis of a diverse range of functionalized oxetane derivatives.

The secondary amine can be readily acylated, sulfonated, or reductively aminated to introduce a wide variety of substituents. Similarly, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. These transformations allow for the systematic exploration of the chemical space around the core oxetane scaffold. The resulting library of compounds can be screened for biological activity, leading to the identification of novel drug leads. The introduction of the oxetane moiety can also be used to block metabolically labile sites in a molecule without significantly increasing its lipophilicity.

A Building Block for Spirocyclic Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures that can lead to high binding affinity and selectivity for biological targets. The oxetane ring of this compound can serve as a key component in the synthesis of spirocyclic systems.

For example, the synthesis of spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one fragments has been reported. A similar strategy could potentially be employed where a molecule containing the this compound moiety is elaborated to create a second ring that is spiro-fused to the oxetane. More generally, the synthesis of spiro-oxetanes can be achieved through various methods, including intramolecular C-H insertion and Williamson etherification. The functional groups of this compound can be utilized to construct the second ring system, leading to novel spirocyclic architectures. The development of synthetic routes to spirocyclic oxetanes is an active area of research, with applications in creating novel chemical entities for medicinal chemistry.

Development of Novel Reagents and Intermediates

Beyond its direct incorporation into final target molecules, this compound can be utilized to develop novel reagents and intermediates for a variety of organic transformations. The unique combination of functional groups allows for the design of bifunctional catalysts or ligands for metal-catalyzed reactions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of "3-[(Oxetan-3-yl)amino]propan-1-ol".

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of each proton in the molecule. For "this compound", the spectrum would exhibit distinct signals corresponding to the protons of the oxetane (B1205548) ring, the propyl chain, the amine group, and the hydroxyl group. The specific chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. sigmaaldrich.com For instance, the protons on the carbon adjacent to the hydroxyl group (CH₂-OH) and the protons on the carbons of the oxetane ring would likely appear at lower field (higher ppm values) compared to the other methylene (B1212753) protons of the propyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. "this compound" is expected to show six distinct signals, corresponding to the six carbon atoms in its structure. docbrown.info The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. The carbons of the oxetane ring and the carbon bonded to the hydroxyl group are expected to be deshielded and thus appear at a lower field in the spectrum. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

Detailed analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com In the IR spectrum of "this compound", characteristic absorption bands would confirm the presence of key functional groups.

A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. savemyexams.comdocbrown.info The N-H stretching vibration of the secondary amine would also appear in a similar region, typically between 3300-3500 cm⁻¹. savemyexams.com C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. docbrown.info

The presence of the oxetane ring can be identified by the characteristic C-O-C stretching vibrations. The fingerprint region, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations, which can be used for identification by comparison with a known spectrum. docbrown.info Conformational analysis can also be aided by IR spectroscopy, as the vibrational frequencies can be sensitive to the molecule's three-dimensional shape. acs.org

Mass Spectrometry Techniques for Purity and Identity Confirmation (e.g., GC-MS, LC-MS, UPLC)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and purity of a compound. docbrown.info Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed, where the chromatography step separates the compound from any impurities before it enters the mass spectrometer. rsc.org

For "this compound" (molecular formula C₆H₁₃NO₂), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be used to deduce the structure of the original molecule. For "this compound", characteristic fragments might arise from the cleavage of the C-C bonds in the propyl chain or the opening of the oxetane ring.

The predicted collision cross section (CCS) values for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental values to aid in identification. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound", it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. acs.org

This technique provides an unambiguous determination of the molecule's absolute configuration if it is chiral. While "this compound" itself is not chiral, this method would be crucial for derivatives that are. The puckering of the oxetane ring, a key structural feature, can be precisely characterized through X-ray crystallography. acs.org The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding between the hydroxyl and amine groups of neighboring molecules, which govern the crystal packing. mdpi.com

Although obtaining suitable crystals for X-ray analysis can be challenging, the detailed structural information it provides is unparalleled and serves as the ultimate proof of structure.

Table of Spectroscopic Data

TechniqueFeatureExpected Observation for this compound
¹H NMR Chemical Shifts (ppm)Signals for oxetane, propyl, NH, and OH protons.
MultiplicitySplitting patterns due to proton-proton coupling.
¹³C NMR Number of Signals6 distinct signals for the 6 carbon atoms. docbrown.info
Chemical Shifts (ppm)Characteristic shifts for carbons bonded to O and N. docbrown.info
IR Spectroscopy O-H StretchBroad band around 3200-3500 cm⁻¹. savemyexams.comdocbrown.info
N-H StretchBand in the region of 3300-3500 cm⁻¹. savemyexams.com
C-H StretchAbsorptions around 2850-3000 cm⁻¹. docbrown.info
Mass Spectrometry Molecular Ion Peak [M]⁺Corresponds to the molecular weight of C₆H₁₃NO₂.
Fragmentation PatternCharacteristic fragments from cleavage of the structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

There are no specific published studies that detail quantum chemical calculations performed to elucidate the molecular structure and preferred conformations of 3-[(oxetan-3-yl)amino]propan-1-ol. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized geometries, bond lengths, bond angles, and dihedral angles.

Reaction Mechanism Elucidation through Computational Modeling

Detailed computational modeling to elucidate the reaction mechanisms involving this compound has not been reported in the scientific literature. Research in this area would involve mapping potential energy surfaces for reactions where this molecule acts as a reactant or product, identifying transition states, and calculating activation energies to understand reaction kinetics and pathways.

Structure-Reactivity Relationship Investigations

Specific investigations into the structure-reactivity relationships of this compound using computational methods are not available in current research publications. Such studies would analyze how variations in its molecular structure influence its chemical reactivity, often employing descriptors derived from quantum chemical calculations.

Conformational Landscape Analysis of Oxetane-Containing Amino Alcohols

While general conformational analysis of oxetane-containing molecules may exist, a specific and detailed conformational landscape analysis for this compound is not documented in the available scientific literature. A comprehensive study would involve systematic searches of the conformational space to identify all low-energy isomers and understand the energetic relationships between them, which is crucial for understanding its biological and chemical behavior.

Future Directions in the Academic Research of 3 Oxetan 3 Yl Amino Propan 1 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 3-[(oxetan-3-yl)amino]propan-1-ol and its derivatives is a paramount objective for future research. While established methods often rely on the reaction of oxetan-3-one with 3-aminopropan-1-ol, researchers are actively pursuing innovative strategies that offer improved atom economy, reduced waste, and utilization of renewable resources. nih.govacs.org

Future research will likely focus on:

Biocatalytic Approaches: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity, and facilitating safer handling of reactive intermediates.

Alternative Starting Materials: Investigating routes that begin from readily available and renewable feedstocks will be crucial for enhancing the sustainability of the synthesis. This could involve the use of bio-based 1,3-propanediol (B51772) or derivatives.

A promising area of exploration involves the development of one-pot syntheses that combine multiple reaction steps into a single, streamlined process, thereby minimizing purification steps and solvent usage. researchgate.net

Development of Advanced Catalytic Systems for Highly Stereoselective Synthesis

The stereochemistry of this compound can significantly influence its biological activity and material properties. Consequently, the development of advanced catalytic systems capable of achieving high stereoselectivity in its synthesis is a critical area of future research. This is particularly relevant when considering the potential for creating chiral centers at the 2-position of the propanol (B110389) chain or when using substituted oxetanes.

Future efforts in this domain will likely involve:

Chiral Brønsted and Lewis Acids: These catalysts have shown promise in promoting enantioselective ring-opening reactions of oxetanes. thieme-connect.de Further refinement of these catalysts could lead to highly efficient and selective syntheses of specific stereoisomers of this compound derivatives.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems. dokumen.pub Research into novel chiral aminocatalysts or bifunctional catalysts could unlock new pathways for asymmetric synthesis.

Computational Modeling: In silico studies will play an increasingly important role in the rational design of new catalysts, allowing for the prediction of catalyst performance and the elucidation of reaction mechanisms.

The table below summarizes potential catalytic approaches and their expected advantages.

Catalytic SystemPotential AdvantagesKey Research Focus
Enzyme Catalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Screening for suitable enzymes, enzyme engineering for improved activity and stability.
Chiral Metal Complexes High turnover numbers, broad substrate scope.Design of novel chiral ligands, investigation of cooperative catalysis.
Organocatalysts Metal-free, often readily available, tunable reactivity.Development of new bifunctional and phase-transfer catalysts.

Investigation of Unprecedented Chemical Transformations and Reactivity Patterns

The strained four-membered ring of the oxetane (B1205548) moiety in this compound endows it with unique reactivity that is yet to be fully explored. researchgate.net Future research will delve into uncovering novel chemical transformations and understanding the intricate reactivity patterns of this molecule.

Key areas for investigation include:

Ring-Opening Reactions: While acid-catalyzed ring-opening is known, exploring reactions with a wider range of nucleophiles under various conditions could lead to the synthesis of novel functionalized diols. The regioselectivity and stereochemistry of these reactions will be of particular interest. beilstein-journals.orgnih.gov

Ring-Expansion Reactions: Investigating the possibility of expanding the oxetane ring to form larger heterocyclic systems, such as tetrahydrofurans or tetrahydropyrans, would open up new avenues for creating diverse molecular scaffolds. researchgate.net

C-H Functionalization: The direct functionalization of the C-H bonds on the oxetane ring or the propanolamine (B44665) chain would provide a highly efficient way to introduce new functional groups and build molecular complexity.

Understanding the influence of the amino and hydroxyl groups on the reactivity of the oxetane ring will be crucial for designing selective transformations.

Expansion of Applications as a Versatile Synthetic Synthon for Diverse Chemical Entities

Building upon its unique reactivity, this compound is poised to become an even more valuable and versatile building block in organic synthesis. nih.gov Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, along with the reactive oxetane ring, makes it an ideal starting material for the synthesis of a wide array of complex molecules.

Future applications are envisioned in the following areas:

Medicinal Chemistry: The oxetane motif is increasingly recognized as a valuable component in drug discovery, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties. acs.orgacs.org this compound can serve as a scaffold for the synthesis of novel drug candidates with improved solubility, metabolic stability, and target affinity. nih.govresearchgate.net

Materials Science: The ability of the hydroxyl and amino groups to participate in polymerization reactions makes this compound a potential monomer for the synthesis of novel polymers with unique thermal and mechanical properties. The incorporation of the polar oxetane ring could lead to materials with enhanced hydrophilicity and biodegradability.

Synthesis of Heterocyclic Compounds: The ring-opening and ring-expansion reactions of the oxetane moiety can be harnessed to construct a variety of heterocyclic systems, which are prevalent in natural products and pharmaceuticals. researchgate.net

The table below highlights the potential of this compound as a synthon in different fields.

FieldApplication of this compoundPotential Outcome
Medicinal Chemistry Scaffold for novel therapeutic agents.Drugs with improved pharmacokinetic profiles.
Materials Science Monomer for specialty polymers.Biodegradable and functional materials.
Agrochemicals Building block for new pesticides and herbicides.More effective and environmentally friendly crop protection agents.
Fine Chemicals Intermediate for the synthesis of complex organic molecules.Access to novel chemical space for various applications.

Q & A

Q. How can the stereochemical configuration of 3-[(Oxetan-3-yl)amino]propan-1-ol be resolved experimentally?

Methodology :

  • X-ray crystallography is the gold standard for resolving stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data .
  • Challenges include low crystal quality due to the oxetane ring’s strain. Optimize crystallization using mixed solvents (e.g., THF/water) and slow evaporation.
  • Alternative approaches: Vibrational Circular Dichroism (VCD) coupled with DFT calculations to correlate experimental and theoretical spectra for chiral centers.

Q. What synthetic routes are optimal for introducing functional groups on the oxetane ring?

Methodology :

  • Nucleophilic ring-opening reactions of oxetane with amines (e.g., propylamine derivatives) under mild acidic conditions (pH 4–5) to preserve the hydroxyl group .
  • Monitor reaction progress via HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) to detect intermediates.
  • Side reactions: Competing epoxide formation can occur; suppress by using catalytic amounts of BF₃·Et₂O .

Q. How can conflicting NMR data for the amino and hydroxyl protons be resolved?

Methodology :

  • Use D₂O exchange experiments to confirm proton assignments: Disappearance of -NH and -OH signals after exchange confirms their identity .
  • Variable-temperature NMR (25–60°C) to reduce broadening caused by hydrogen bonding.
  • COSY and HSQC for correlation mapping between protons and adjacent carbons .

Advanced Research Questions

Q. What computational methods are effective for modeling hydrogen-bonding interactions between this compound and biological targets?

Methodology :

  • Molecular Dynamics (MD) simulations (AMBER or GROMACS) to study binding modes with enzymes (e.g., kinases). Parameterize the oxetane ring using GAFF2 force fields .
  • QM/MM hybrid methods (e.g., Gaussian/CHARMM) to analyze electronic effects of the hydroxyl and amino groups during binding .
  • Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).

Q. How does the oxetane ring’s strain influence the compound’s pharmacokinetic properties compared to non-cyclic analogs?

Methodology :

  • In vitro metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t½) with acyclic analogs .
  • Permeability studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Oxetane’s rigidity may enhance membrane penetration vs. flexible chains.
  • LogP calculations (shake-flask method): Compare with 3-aminopropanol derivatives to assess hydrophilicity trade-offs .

Q. What strategies minimize racemization during multi-step synthesis of enantiopure this compound?

Methodology :

  • Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during amide bond formation .
  • Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., 3-oxetanone derivatives) to achieve >95% ee .
  • Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).

Data Contradictions and Resolution

3.1 Discrepancies in reported pKa values for the amino group (range: 8.2–9.5)
Resolution :

  • Potentiometric titration in non-aqueous media (e.g., DMSO) to isolate the amino group’s contribution.
  • DFT calculations (B3LYP/6-31G*) to predict theoretical pKa and compare with experimental data .

3.2 Conflicting bioactivity data across cell-based assays
Resolution :

  • Standardize assay conditions: Use HEK293T cells transfected with uniform receptor constructs (e.g., GPCRs) .
  • Control for solvent effects (e.g., DMSO ≤0.1%) and validate with positive controls (e.g., known agonists/antagonists).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.